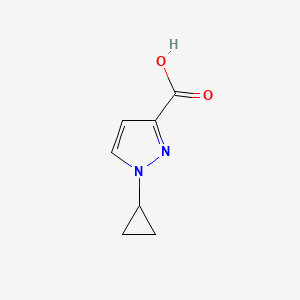

1-Cyclopropyl-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQMSGVEUQXVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403333-94-7 | |

| Record name | 1-cyclopropyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its utility as a precursor for a range of bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and herbicides, is fundamentally governed by its physicochemical characteristics.[1] This guide provides a detailed examination of these properties, offering not only quantitative data but also the underlying scientific principles and validated experimental protocols for their determination. We will explore the compound's chemical identity, ionization behavior (pKa), lipophilicity (logP), aqueous solubility, and stability profile. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this molecule to facilitate rational drug design, formulation development, and synthesis optimization.

Chemical Identity and Core Properties

A foundational understanding of any chemical entity begins with its unambiguous identification and basic physical properties. These parameters are the bedrock upon which all further experimental design and interpretation are built.

Chemical Structure

The molecular architecture of this compound features a pyrazole ring substituted with a cyclopropyl group at the N1 position and a carboxylic acid at the C3 position. This specific arrangement is crucial for its biological activity and interaction with molecular targets.

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The essential identifiers and properties of this compound are summarized below. These values represent the starting point for any in-depth analysis or experimental work.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1403333-94-7 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 185 - 188 °C | [1] |

| Purity | Typically ≥90-95% | [1][2] |

Ionization and Lipophilicity: Keys to Biological Action

The interplay between a molecule's acidity (pKa) and its lipophilicity (logP) is a critical axis in drug development, profoundly influencing solubility, absorption, membrane penetration, and plasma protein binding.[4]

Acidity Constant (pKa)

The pKa value quantifies the acidity of a functional group. For this compound, the carboxylic acid moiety is the primary ionizable group. Its pKa dictates the extent of ionization at a given pH, which in turn affects solubility and the ability to cross biological membranes.[5]

-

pKa Value: ~3.6[1]

This pKa value indicates that the compound is a weak acid.[6] At physiological pH (~7.4), which is significantly above the pKa, the carboxylic acid group will be predominantly deprotonated and exist in its anionic carboxylate form.[7] This has major implications for its aqueous solubility, which is expected to increase at pH values greater than its pKa.[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for accurately determining the pKa of ionizable compounds.[7][8] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[9]

Methodology:

-

Instrument Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[9]

-

Sample Preparation: Prepare a sample solution of this compound at a known concentration (e.g., 1 mM) in a suitable solvent system.[7] To maintain a constant ionic strength throughout the titration, 0.15 M potassium chloride solution can be used.[9]

-

Initial Acidification: Acidify the sample solution with 0.1 M HCl to a pH of approximately 1.8-2.0 to ensure the carboxylic acid group is fully protonated at the start.[7]

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer.[9] Immerse the calibrated pH electrode and begin titrating with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.[7][9]

-

Data Acquisition: Continuously monitor and record the pH after each addition of titrant.[7] It is crucial to allow the pH to stabilize before recording a reading; a stable measurement is often defined as a signal drift of less than 0.01 pH units per minute.[9]

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. Analyze the resulting titration curve to identify the inflection point.[9] The half-equivalence point, where half of the acid has been neutralized, corresponds to the pH at which pH = pKa.[9]

-

Replication: Perform the titration a minimum of three times to ensure the reliability and reproducibility of the result.[7][9] Calculate the average pKa and standard deviation.

Caption: Workflow for pKa determination via potentiometric titration.

Partition Coefficient (logP)

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP, its logarithmic form, is a key measure of lipophilicity ("fat-liking") or hydrophobicity.[4] It is a critical parameter in drug discovery as it affects a drug's ability to be absorbed, penetrate membranes, and distribute throughout the body.[4]

-

LogP Value: ~1.7[1]

A logP of 1.7 indicates moderate lipophilicity.[1] This value suggests a balance between aqueous solubility and lipid membrane permeability, which is often desirable for oral drug candidates. For instance, drugs targeting the central nervous system (CNS) ideally have a logP value around 2.[10]

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP.[4][10] It directly measures the partitioning of the solute between water and n-octanol after they have been allowed to reach equilibrium.

Methodology:

-

Phase Preparation: Prepare the two phases. Saturate water (buffered to a specific pH, often 7.4 for physiological relevance) with n-octanol, and separately, saturate n-octanol with the buffered water.[11] This pre-saturation is critical to prevent volume changes during the experiment.

-

Compound Addition: Dissolve a precisely weighed amount of this compound in one of the phases (or a mixture of both).[11]

-

Equilibration: Place the mixture in a flask and shake it for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.[4][11]

-

Phase Separation: After shaking, allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase (the aqueous and the n-octanol layer). Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-spectroscopy or High-Performance Liquid Chromatography (HPLC).[12] The use of an HPLC system with a wide dynamic range detector is advantageous if the concentrations in the two phases are expected to differ significantly.[11]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[10]

Caption: Workflow for logP determination via the shake-flask method.

Aqueous Solubility

Solubility is a critical property that influences a drug's bioavailability and formulation options.[5] Poor aqueous solubility is a major hurdle in drug development.[6] Solubility can be assessed in two primary ways: kinetic and thermodynamic. Kinetic solubility measures the point of precipitation from a stock solution (often in DMSO) added to an aqueous buffer, while thermodynamic solubility represents the true equilibrium between the solid-state and the dissolved state.[5][13]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic or equilibrium solubility.[13][14]

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a vial containing a specific aqueous medium (e.g., purified water or a buffer of a specific pH).[13] The key is to ensure that undissolved solid remains, creating a saturated solution.[13]

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, separate the solid and liquid phases. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45-micron).[15]

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[12]

-

pH Measurement: For ionizable compounds, it is essential to measure the pH of the final saturated solution, as solubility is pH-dependent.[5]

Stability, Storage, and Safety

Chemical Stability and Storage

This compound demonstrates good chemical stability under standard laboratory conditions.[1] However, it is noted to be sensitive to strongly acidic environments.[1]

-

Recommended Storage: The compound should be kept in a tightly sealed container to protect it from moisture.[1] Recommended storage temperatures vary by supplier, with some suggesting room temperature (15-25 °C) with relative humidity below 60%, while others recommend refrigeration (2-8 °C).[1] For long-term storage, cool and dry conditions are universally advised.[16]

Safety Profile

As with any laboratory chemical, proper handling procedures should be followed. Based on available safety data, the compound presents the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Signal Word: Warning.[2]

-

Precautions: Standard laboratory precautions should be taken, including wearing protective gloves, clothing, and eye protection.[16][17][18] Avoid breathing dust and ensure adequate ventilation.[16][17] In case of contact with eyes or skin, rinse thoroughly with water.[17][19]

Applications and Significance

The physicochemical properties detailed in this guide directly inform the compound's wide-ranging applications.

-

Pharmaceuticals: Its moderate lipophilicity and acidic nature make it an excellent scaffold for developing NSAIDs, particularly COX-2 selective inhibitors, with potentially reduced gastrointestinal side effects.[1] The pyrazole core is a versatile building block found in numerous therapeutic agents, from anti-obesity to anti-cancer drugs.[20][21][22]

-

Agrochemicals: The cyclopropyl group can enhance soil binding, making derivatives useful as herbicides with extended residual control.[1]

-

Antimicrobial Agents: The carboxylic acid group provides a reactive site for developing pyrazole-containing antimicrobial agents that can coordinate with bacterial metalloenzymes.[1]

Conclusion

This compound is a compound of significant interest, whose value is intrinsically linked to its physicochemical profile. A pKa of ~3.6, a logP of ~1.7, and its status as a white crystalline solid with moderate stability define its behavior in both chemical and biological systems. A thorough understanding and experimental validation of these properties, using robust protocols as outlined herein, are essential for any scientist aiming to leverage this versatile building block for the creation of novel pharmaceuticals and other advanced materials.

References

- This compound - ChemShuttle. [URL: https://vertexaisearch.cloud.google.

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [URL: https://www.creative-bioarray.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [URL: https://www.slideshare.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [URL: https://www.researchgate.net/publication/262164821_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility]

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [URL: https://www.cjpharm.cn/EN/Y2019/V54/I16/1349]

- LogP/D - Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.com/resources/physicochemical_properties/logp.html]

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [URL: https://dergipark.org.tr/en/pub/jpc/issue/85634/1458997]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=132338&fileOId=624388]

- Compound solubility measurements for early drug discovery | Computational Chemistry. [URL: https://lifechemicals.com/blog/19/compound-solubility-measurements-for-early-drug-discovery]

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. [URL: https://www.longdom.org/open-access/enhancing-reliability-and-efficiency-in-logp-determination-techniques-for-typical-drugs-118336.html]

- pKa Determination: - Bio-protocol. [URL: https://bio-protocol.org/exchange/posts/60201]

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [URL: https://www.researchgate.

- LogP—Making Sense of the Value - ACD/Labs. [URL: https://www.acdlabs.com/download/app_notes/chem/logp_sense.pdf]

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [URL: https://www.agilent.

- Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). - ResearchGate. [URL: https://www.researchgate.net/figure/Predicted-vs-experimental-logP-values-for-the-140-compounds-in-the-MLR-training-set_fig3_221782200]

- 1H-Pyrazole-3-carboxylic acid, 5-cyclopropyl-4-methyl- - ChemBK. [URL: https://www.chembk.com/en/chem/1H-Pyrazole-3-carboxylic%20acid,%205-cyclopropyl-4-methyl-]

- Development of Methods for the Determination of pKa Values - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3747999/]

- This compound | 1403333-94-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sxt/sy3h6e411203]

- Materials Safety Data Sheet. [URL: https://www.alfa-chemistry.com/msds/AS153160.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/phr1390]

- The Role of Pyrazole Derivatives in Modern Drug Discovery. [URL: https://www.inno-pharmchem.

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC441580010]

- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19628352/]

- Safety Data Sheet - CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F542147_EN.pdf]

- This compound - PubChemLite. [URL: https://pubchemlite.org/compound/1-cyclopropyl-1h-pyrazole-3-carboxylic_acid]

- 1H-Pyrazole-3-carboxylic acid, 1-cyclopropyl-, methyl ester - ChemBK. [URL: https://www.chembk.com/en/chem/1H-Pyrazole-3-carboxylic%20acid,%201-cyclopropyl-,%20methyl%20ester]

- 3-Cyclopropyl-1H-pyrazole-5-carboxylic acid - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/product/3-cyclopropyl-1h-pyrazole-5-carboxylic-acid-3232]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/134]

- 1403333-94-7|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/1403333-94-7.html]

- 3-Cyclopropyl-4-ethyl-1H-pyrazole-5-carboxylic acid - AK Scientific, Inc. [URL: https://www.aksci.com/sds/R942_sds.pdf]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152123/]

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [URL: https://www.researchgate.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. [URL: https://dergipark.org.tr/en/download/article-file/423530]

- 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. [URL: https://www.researchgate.

- ChemScene: Building blocks | Bioactive small molecules. [URL: https://www.chemscene.

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester | C12H12N2O6S - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1H-Pyrazole-3-carboxylic-acid_-4_5-dihydro-5-oxo-1-4-sulfophenyl__-3-ethyl-ester]

- 1239784-29-2|1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid - BLDpharm. [URL: https://www.bldpharm.com/products/1239784-29-2.html]

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C89338&Mask=4]

- 3-cyclopropyl-5-phenyl-4,5-dihydro-1H-pyrazole - Chemical Synthesis Database. [URL: https://www.chemsynthesis.com/base/chemical-structure-22789.html]

- 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-, ethyl ester | C11H11BrClN3O2 | CID 10065383 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10065383]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound | 1403333-94-7 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. acdlabs.com [acdlabs.com]

- 11. agilent.com [agilent.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. ruixibiotech.com [ruixibiotech.com]

- 20. nbinno.com [nbinno.com]

- 21. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid: A Versatile Scaffold in Modern Chemistry

This guide provides an in-depth exploration of 1-cyclopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, synthesis, and critical applications, grounding the discussion in established chemical principles and field-proven insights.

Core Molecular Attributes

This compound is a substituted pyrazole derivative. The presence of the strained cyclopropyl ring and the carboxylic acid functional group on the pyrazole core imparts unique physicochemical properties that make it a valuable synthon in medicinal and agricultural chemistry.

Chemical Formula and Molecular Weight

The fundamental identity of a chemical compound is established by its molecular formula and weight. Through elemental analysis and mass spectrometry, the following have been determined:

-

Molecular Formula: C₇H₈N₂O₂

-

Molecular Weight: 152.15 g/mol

These values are crucial for stoichiometric calculations in synthesis, quantitative analysis, and spectroscopic interpretation.

Structural and Physicochemical Data

The compound's structure and key properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1403333-94-7 | |

| Appearance | Solid, typically a white or off-white powder | |

| Canonical SMILES | C1CC1N2C=CC(=N2)C(=O)O | PubChem[1] |

| InChI Key | JZQMSGVEUQXVNH-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 152.05858 Da | PubChem[1] |

| Predicted XlogP | 0.5 | PubChem[1] |

| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich[2] |

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is not typically achieved in a single step. A robust and common strategy involves a two-step process: first, the formation of the corresponding ethyl ester, followed by a saponification (hydrolysis) reaction to yield the final carboxylic acid. This approach is favored due to the high yields and purity of the final product.

Workflow for the Synthesis of this compound

Caption: A two-step synthetic workflow for the target acid.

Step 1: Synthesis of the Precursor, Cyclopropylhydrazine

The availability of the starting hydrazine is critical. Cyclopropylhydrazine is not as common as hydrazine hydrate but can be synthesized through established methods, such as the electrophilic amination of cyclopropylamine.

-

Expert Insight: A common and scalable method involves reacting cyclopropylamine with an N-Boc-O-tosyl hydroxylamine reagent, followed by deprotection of the Boc group with hydrochloric acid to yield cyclopropylhydrazine hydrochloride.[3][4] This multi-step but reliable synthesis ensures a stable supply of the key starting material. The choice of the Boc protecting group is strategic; it is stable under the amination conditions but can be removed cleanly under acidic conditions without affecting the cyclopropyl ring.

Step 2: Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate

This step involves the formation of the pyrazole ring via a cyclocondensation reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclopropylhydrazine (1.0 eq) in a suitable solvent such as ethanol.

-

Reagent Addition: Add diethyl acetylenedicarboxylate (DMAD) (1.0 eq) dropwise to the stirred solution at room temperature. An alternative, widely used synthon is a diethyl 2,4-dioxobutanoate derivative.

-

Causality: DMAD is a powerful electrophile and dienophile. Its reaction with the dinucleophilic hydrazine proceeds via a Michael addition followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[5] The use of ethanol as a solvent is advantageous as it readily dissolves the reactants and is easy to remove post-reaction.

-

-

Reaction Execution: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate.

Step 3: Hydrolysis to this compound

This final step converts the stable ester intermediate into the desired carboxylic acid.

Protocol:

-

Reaction Setup: Dissolve the purified ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq).

-

Reaction Execution: Heat the mixture to reflux and stir for 1-3 hours. Monitor the disappearance of the starting ester by TLC.

-

Self-Validation: The reaction is driven to completion by the formation of the stable sodium or potassium carboxylate salt, which is soluble in the aqueous ethanol mixture. The progress can be easily visualized on a TLC plate by the appearance of a new, more polar spot (the carboxylate salt) at the baseline and the disappearance of the less polar ester spot.

-

-

Workup and Isolation: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by the slow addition of concentrated hydrochloric acid (HCl). The carboxylic acid product will precipitate out of the solution.

-

Final Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.[6][7]

Application in Drug Discovery: A Scaffold for COX-2 Inhibitors

A primary application of this compound is as a key structural motif in the design of selective cyclooxygenase-2 (COX-2) inhibitors. The pyrazole core is a bioisostere of the central ring in many established non-steroidal anti-inflammatory drugs (NSAIDs).

The Role of the Pyrazole Scaffold

The 1,5-diarylpyrazole structure is the cornerstone of the highly successful COX-2 inhibitor, Celecoxib.[8] The pyrazole ring serves as a rigid scaffold that correctly orients the necessary pharmacophoric groups within the COX-2 active site. While our topic molecule is a 1,3-disubstituted pyrazole, it serves as a foundational building block for creating more complex, multi-substituted pyrazole derivatives that mimic these successful drugs.

The Significance of the Cyclopropyl Group

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[4]

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making the group more resistant to metabolic oxidation by cytochrome P450 enzymes.

-

Potency and Conformation: The rigid, three-dimensional nature of the cyclopropyl ring can lock the molecule into a specific, biologically active conformation, enhancing binding affinity to the target protein.

-

Lipophilicity: It can fine-tune the lipophilicity of the molecule, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

Performance of Pyrazole-Based COX-2 Inhibitors

Derivatives of the pyrazole scaffold have shown excellent potency and selectivity for the COX-2 enzyme over the COX-1 isoform. This selectivity is crucial for reducing the gastrointestinal side effects associated with traditional NSAIDs.

| Compound ID | Description | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Source |

| Celecoxib | Reference Drug (1,5-diarylpyrazole) | 0.42 | 33.8 | [9] |

| PYZ3 | 2-oxo-5H-furan linked diaryl pyrazole | 0.011 | Not Selective | [10] |

| PYZ16 | Trisubstituted pyrazoline linked to benzimidazole | 0.52 | 10.73 | [10] |

| PYZ28 | Pyrazoline derivative | 0.26 | >192.3 | [11] |

| PYZ37 | Pyrazolone derivative | 0.2 | N/A | [11] |

| Compound VIIa | 2-benzamido-thiophene carboxamide derivative (Celecoxib analogue) | 0.29 | 67.24 | [9] |

Note: The compounds listed are derivatives of the broader pyrazole class, illustrating the scaffold's effectiveness. N/A indicates data not available in the cited source.

Conceptual Binding Pathway

The design of selective COX-2 inhibitors leverages a key difference between the COX-1 and COX-2 active sites. The COX-2 active site possesses a larger, secondary side pocket due to the substitution of isoleucine in COX-1 with a smaller valine residue. Selective inhibitors are designed with bulky side groups that can access and bind within this side pocket, an interaction that is sterically hindered in the COX-1 active site.

Caption: Conceptual binding of a pyrazole inhibitor in the COX-2 active site.

Other Key Applications

Beyond NSAID development, this compound and its derivatives are valuable in other sectors:

-

Agrochemicals: The pyrazole ring is a common feature in many commercial herbicides and insecticides. This scaffold can be functionalized to target specific enzymes or receptors in weeds and pests. The carboxylic acid group provides a convenient handle for creating esters or amides with tailored properties for soil binding and crop selectivity.

-

Antimicrobial Agents: The molecule serves as a building block for pyrazole-containing antimicrobial agents. The carboxylic acid can act as a coordination site for bacterial metalloenzymes, disrupting essential processes like cell wall synthesis.

-

Cannabinoid Receptor Antagonists: Research has shown that diaryl-pyrazole derivatives containing cyclopropyl groups can act as potent antagonists for the cannabinoid 1 (CB1) receptor, which has been explored as a target for treating obesity.[12]

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful building block that bridges fundamental organic synthesis with applied sciences. Its unique combination of a stable heterocyclic core, a reactive carboxylic acid handle, and the beneficial properties of a cyclopropyl group makes it an invaluable tool for researchers. The continued exploration of derivatives based on this scaffold promises to yield new innovations in medicine and agriculture.

References

-

Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. Available at: [Link]

-

New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed Central. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

New celecoxib derivatives as anti-inflammatory agents. PubMed. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

- Preparation method of cyclopropylhydrazine hydrochloride. Google Patents.

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. Available at: [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. Available at: [Link]

-

Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. Semantic Scholar. Available at: [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

-

Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. Available at: [Link]

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

-

Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. ResearchGate. Available at: [Link]

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.

-

A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. National Institutes of Health. Available at: [Link]

Sources

- 1. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-cyclopropylhydrazine hydrochloride [myskinrecipes.com]

- 3. Buy Cyclopropylhydrazine | 120550-58-5 [smolecule.com]

- 4. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]

- 5. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Ke… [ouci.dntb.gov.ua]

- 7. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 8. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.aalto.fi [research.aalto.fi]

- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of di-, tri- and tetracyclopropylhydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Physicochemical Properties of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid

A Senior Application Scientist's Field-Proven Insights into its Melting Point and Stability for Drug Development and Research

Abstract

This technical guide provides an in-depth analysis of the critical physicochemical properties of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. We will delve into its melting point as a key identity and purity indicator, and thoroughly examine its stability profile under various stress conditions, including thermal, hydrolytic, and photolytic exposure. This document synthesizes data from authoritative sources with field-proven experimental protocols, offering researchers and drug development professionals a practical and scientifically grounded resource for handling, analyzing, and formulating with this compound. Key data is presented in structured tables, and standard operating procedures for property determination are detailed with explanatory workflow diagrams.

Introduction: The Versatile Pyrazole Core

This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its metabolic stability and versatile binding capabilities, leading to its incorporation into numerous approved drugs.[1] This specific derivative, featuring a cyclopropyl group at the N1 position and a carboxylic acid at C3, is a crucial intermediate in the synthesis of advanced functional molecules.

Its applications are diverse, serving as a key building block for:

-

Nonsteroidal Anti-inflammatory Drugs (NSAIDs): The structure provides a novel scaffold for developing selective COX-2 inhibitors with potentially reduced gastrointestinal side effects.[2]

-

Agrochemicals: It is used to synthesize herbicides, where the cyclopropyl moiety can enhance soil binding affinity for extended control.[2]

-

Antimicrobial Agents: The pyrazole-carboxylic acid motif can be used to form coordination complexes with bacterial metalloenzymes.[2]

Given its foundational role, a comprehensive understanding of its physical and chemical properties is paramount for ensuring reproducibility in synthesis, purity of final products, and stability in formulations. This guide focuses on two of the most critical parameters: melting point and chemical stability.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior from the synthesis flask to its final application. The data for this compound and its common tautomer/isomer are summarized below.

Melting Point: A Critical Quality Attribute

The melting point is a definitive physical constant used for identification and as a primary indicator of sample purity. A sharp melting range typically signifies high purity, whereas a broad or depressed range often indicates the presence of impurities.

Property Data Summary

The properties of this compound are presented in Table 1. It is important to note the existence of isomers and tautomers, such as 5-cyclopropyl-1H-pyrazole-3-carboxylic acid, which may exhibit different properties. The data presented here corresponds to the specified N1-substituted isomer unless otherwise noted.

| Property | Value | Source / CAS Number |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 185 - 188 °C | [2] (for CAS 1403333-94-7) |

| Melting Point (Isomer) | 195 - 199 °C | [3] (for 3-Cyclopropyl-1H-pyrazole-5-carboxylic acid, CAS 401629-04-7) |

| pKa (Carboxylic Acid) | ~3.6 | [2] |

| logP | ~1.7 | [2] |

Chemical Stability Profile

The stability of a chemical entity determines its shelf-life, degradation pathways, and compatibility with other substances. Pyrazole derivatives are generally noted for their high thermal and chemical stability, which contributes to their utility as a core scaffold in drug design.[1][4]

General Stability and Storage

Under standard laboratory conditions, this compound demonstrates good chemical stability.[2] For long-term preservation of purity, the following storage conditions are recommended:

-

Temperature: Store at room temperature (15-25°C) or under refrigeration (2-8°C) in a dry environment.[2][5][6]

-

Atmosphere: Keep in a tightly sealed container to protect from moisture and atmospheric contaminants.[2]

-

Humidity: Maintain relative humidity below 60%.[2]

Thermal Stability

Thermal stability is crucial for processes involving heat, such as drying, melt-based formulations, or accelerated stability studies. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this exact molecule is not publicly available, studies on related pyrazole-carboxylic acid complexes show that thermal decomposition often commences with melting.[7] Other energetic pyrazole carboxylic acid derivatives have been shown to have high decomposition temperatures, in the range of 212–260 °C, indicating the inherent robustness of the pyrazole ring.[8]

Expected Behavior: Upon heating, the compound is expected to melt sharply around its reported range (185-188°C). Significant decomposition is likely to occur at temperatures substantially above the melting point, potentially through decarboxylation.

Hydrolytic Stability

Hydrolytic stability assesses the compound's reactivity with water, which is critical for developing aqueous formulations or understanding its behavior in biological systems.

-

pH Sensitivity: The compound is reported to be sensitive to strong acidic conditions.[2] In contrast, studies on related pyrazole esters show they can degrade via hydrolysis in basic buffers (pH 8), yielding the corresponding stable pyrazole carboxylic acid.[9][10] This suggests that the carboxylic acid form is the stable endpoint of ester hydrolysis and is generally stable across a neutral and basic pH range, but may be susceptible to degradation under harsh acidic conditions.

Photostability

Photostability is the ability of a compound to withstand exposure to light without undergoing degradation. The pyrazole ring itself can undergo photochemical reactions. Theoretical and experimental studies on the core pyrazole molecule have demonstrated that UV excitation can lead to ultrafast N-H bond dissociation along a repulsive ¹πσ* state.[11][12]

Implication: While the N-H bond is replaced by an N-cyclopropyl bond in the title compound, the potential for UV-induced degradation of the aromatic pyrazole system remains. Therefore, it is prudent to protect this compound and its solutions from direct or prolonged exposure to light, particularly high-energy UV sources.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols for determining physicochemical properties are essential. The following sections detail field-proven methods for melting point determination and stability assessment.

Protocol: Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which provides a controlled heating ramp and digital detection for accuracy.

Methodology Steps:

-

Sample Preparation: Finely grind a small, dry sample of the compound to ensure uniform packing.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, then tap the sealed end on a hard surface to pack a 2-3 mm column of material at the bottom.

-

Instrument Setup:

-

Set the start temperature to ~20°C below the expected melting point (e.g., 165°C).

-

Set the heating ramp rate to 1-2°C per minute. Causality: A slow ramp rate is critical to allow the sample and apparatus to remain in thermal equilibrium, preventing an artificially high reading.

-

Set the stop temperature to ~10°C above the expected melting point (e.g., 200°C).

-

-

Measurement: Insert the capillary into the heating block and initiate the heating program.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which all solid material has melted (completion). The melting "point" is reported as this range.

-

Validation: A certified melting point standard (e.g., caffeine) should be run periodically to validate instrument performance.

Caption: Workflow for Melting Point Determination.

Protocol: Forced Degradation (Thermal Stress) Study

This protocol outlines a typical workflow to assess the thermal stability of the compound in solution using High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect degradation products.

Methodology Steps:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).

-

Initial Analysis (T=0): Immediately analyze the solution via a validated HPLC method to determine the initial peak area of the parent compound. This serves as the baseline.

-

Stress Condition:

-

Place a sealed vial of the solution in a calibrated oven at an elevated temperature (e.g., 80°C).

-

Simultaneously, keep a control sample at a protected condition (e.g., 4°C in the dark).

-

-

Time-Point Sampling: Withdraw aliquots from the stressed sample at predetermined time intervals (e.g., 2, 4, 8, 24 hours).

-

HPLC Analysis: Analyze the stressed aliquots and the control sample using the same HPLC method. The method should be "stability-indicating," meaning it can resolve the parent peak from any potential degradation products.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Monitor the chromatogram for the appearance of new peaks, which represent degradation products.

-

Self-Validation: System suitability parameters (e.g., peak tailing, resolution, and reproducibility of a standard injection) must be met before each analytical run to ensure the trustworthiness of the data.

-

Caption: Workflow for a Thermal Stability Study.

Conceptual Synthesis and Degradation Pathways

Synthesis Overview

Pyrazole carboxylic acids are commonly synthesized via cyclocondensation reactions. A prevalent method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[13][14] For the title compound, a plausible route would involve the reaction of cyclopropylhydrazine with an appropriate 3-carboxy-1,3-dicarbonyl precursor.

Potential Degradation Pathways

Based on its chemical structure, several degradation pathways can be hypothesized under forced conditions:

-

Decarboxylation: Under high heat, carboxylic acids can lose CO₂, especially if the resulting carbanion is stabilized. This would yield 1-cyclopropyl-1H-pyrazole.

-

Ring Opening: Extremely harsh acidic or basic conditions, combined with heat, could potentially lead to the cleavage of the pyrazole ring, although the aromatic nature of the ring provides significant stability.

-

Oxidative Degradation: In the presence of strong oxidizing agents, the pyrazole ring and cyclopropyl group could be susceptible to oxidation.

Conclusion

This compound is a robust and versatile chemical intermediate with a high melting point and good overall stability under standard conditions. Its primary liabilities include sensitivity to strong acids and potential photodegradation, necessitating careful handling and storage to protect from light and incompatible reagents. The well-defined melting point of 185-188°C serves as a reliable benchmark for identity and purity assessment. The experimental protocols provided in this guide offer a validated framework for researchers to confirm these properties and further investigate the compound's behavior in their specific applications, ensuring the development of high-quality, stable, and effective end-products.

References

-

Yin, Z., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-7. Available at: [Link]

-

Carvajal-García, J., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(32), 23157-23180. Available at: [Link]

-

PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Zhang, X., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research, 47(3). Available at: [Link]

-

Elguero, J., et al. (2015). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Molecules, 20(8), 13689-13725. Available at: [Link]

-

Chemcasts. (n.d.). pyrazole-4-carboxylic acid Properties vs Temperature. Retrieved from [Link]

-

Claramunt, R. M., et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Crystal Growth & Design, 13(7), 2965-2975. Available at: [Link]

-

Fan, H., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. Available at: [Link]

-

Symonds, C., et al. (2017). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 19(27), 17846-17861. Available at: [Link]

-

Symonds, C., et al. (2017). Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. ChemRxiv. Available at: [Link]

-

Zsoldos, B., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Molecules, 27(4), 1221. Available at: [Link]

-

MySkinRecipes. (n.d.). 3-Cyclopropyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1678. Available at: [Link]

-

Bildirici, İ., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1101-1116. Available at: [Link]

-

Vasylev, M. V., et al. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 14(34), 8133-8140. Available at: [Link]

-

Naim, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1851. Available at: [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6489. Available at: [Link]

-

Karchava, A. V., et al. (2018). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Chemistry of Heterocyclic Compounds, 54(4), 384-393. Available at: [Link]

-

Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

-

ResearchGate. (2020). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2004). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

-

Chemical Synthesis Database. (2021). 3-cyclopropyl-5-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

-

ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 3-Cyclopropyl-1H-pyrazole-5-carboxylic acid [myskinrecipes.com]

- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1403333-94-7 [sigmaaldrich.com]

- 6. 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

The 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid Scaffold: A Privileged Structure

An In-Depth Technical Guide to the Biological Activity of 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid Derivatives

Abstract

The this compound scaffold represents a cornerstone in modern agrochemical and pharmaceutical research. Its unique combination of a rigid pyrazole core, a lipophilic cyclopropyl group, and a versatile carboxylic acid handle for derivatization has given rise to a plethora of highly active molecules. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by these derivatives, with a primary focus on their dominant role as fungicidal succinate dehydrogenase inhibitors (SDHIs). We will delve into the specific mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed experimental protocols relevant to their synthesis and evaluation. Furthermore, this guide will cover their significant applications as herbicides targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme and their emerging potential in therapeutics as cannabinoid receptor antagonists and anticancer agents. This document is intended for researchers, scientists, and professionals in drug and pesticide development, offering expert insights into the chemistry and biology of this pivotal class of compounds.

The pyrazole ring is a five-membered heterocycle that has proven to be a "privileged" structure in the development of bioactive compounds.[1][2][3] Its derivatives are known to possess a wide spectrum of biological activities, including antifungal, herbicidal, insecticidal, anti-inflammatory, and anticancer properties.[4][5][6][7]

The specific scaffold, this compound, owes its success to several key features:

-

The Pyrazole Core: Provides a stable, aromatic platform that can be readily synthesized and functionalized. It acts as a critical pharmacophore for binding to target enzymes.

-

The 1-Cyclopropyl Group: This small, strained ring enhances the molecule's lipophilicity and metabolic stability. In agrochemical applications, it can improve soil binding affinity, leading to extended residual control.[8]

-

The 3-Carboxylic Acid Group: This functional group is the primary point of diversification. It is most commonly converted into a carboxamide, allowing for the introduction of a wide array of substituents that can be tailored to fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic properties.

Dominant Agrochemical Applications

Derivatives of this compound have made their most significant impact in the field of agriculture, particularly as fungicides and herbicides.

Fungicidal Activity: A New Generation of Succinate Dehydrogenase Inhibitors (SDHIs)

The most prominent biological activity of this class is the potent inhibition of the fungal enzyme succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial respiratory chain.[9][10] This has led to the development of numerous broad-spectrum commercial fungicides.[10]

SDH is a crucial enzyme in cellular respiration, linking the Krebs cycle to the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Pyrazole carboxamide fungicides act as highly specific inhibitors, binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[11][12] This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site.

The consequences of this inhibition are severe for the fungal cell:

-

Interruption of the Krebs Cycle: The oxidation of succinate is halted.

-

Cessation of Electron Transport: The flow of electrons from Complex II to Complex III is blocked, crippling the electron transport chain.

-

Depletion of ATP: The disruption of the respiratory chain leads to a catastrophic drop in ATP synthesis, starving the fungus of the energy required for essential life processes like spore germination, germ tube elongation, and mycelial growth.[10][13]

The specific action on mitochondria can be observed experimentally through an increase in the number of mitochondria and abnormal morphology within the fungal cells, as the organism attempts to compensate for the energy deficit.[13][14]

The efficacy of these fungicides is highly dependent on the nature of the substituents, particularly on the amide portion of the molecule. The core 1-cyclopropyl-pyrazole serves as an essential anchor, while the amide "tail" explores the binding pocket to maximize affinity.

Experimental Protocol: General Synthesis of a 1-Cyclopropyl-1H-pyrazole-3-carboxamide Derivative

Objective: To synthesize a target pyrazole carboxamide via an acyl chloride intermediate.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

The desired substituted amine (e.g., 2-amino-3',4',5'-trifluorobiphenyl)

-

A non-nucleophilic base, such as Triethylamine (TEA) or Pyridine

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend or dissolve the this compound (1.0 eq) in an anhydrous solvent like DCM. Add thionyl chloride (approx. 1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Causality Note: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by the amine.

-

-

Solvent Removal: Remove the excess solvent and thionyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step without further purification.

-

Amide Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the substituted amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Reaction: Slowly add the amine solution to the acyl chloride solution at 0°C. Allow the reaction to stir at room temperature for 4-12 hours.

-

Causality Note: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the amide bond formation, driving the reaction to completion.

-

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the final, pure carboxamide derivative.

-

Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

The this compound framework has unequivocally established itself as a highly versatile and potent scaffold in the design of bioactive molecules. Its derivatives are at the forefront of modern crop protection as powerful SDHI and HPPD-inhibiting agents. The continued exploration of this chemical space, particularly in modifying the amide substituent, promises the discovery of new fungicides and herbicides with improved efficacy, broader spectrums of activity, and novel resistance-breaking mechanisms.

In parallel, the demonstrated activities against therapeutic targets like the CB1 receptor and the HIF-1 pathway signal a bright future for these compounds in medicinal chemistry. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these therapeutic leads to translate their preclinical promise into clinical candidates. The synthetic accessibility and modular nature of this scaffold ensure that it will remain a focal point for innovation in both agriculture and medicine for years to come.

References

- Vertex AI Search. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- ACS Publications. (2023). Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

- ACS Publications. (2023). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Journal of Agricultural and Food Chemistry.

- PubMed. (2024).

- ACS Publications. (2023). Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

- Vertex AI Search. (n.d.).

- PubMed. (2023).

- PubMed. (2021).

- ACS Publications. (n.d.). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.

- Frontiers. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents.

- PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry.

- MDPI. (n.d.).

- PubMed. (2019).

- PubMed. (2019). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest Management Science.

- ChemShuttle. (n.d.). This compound.

- ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines.

- NIH. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.

- Journal of Chemical Health Risks. (n.d.).

- PubMed. (n.d.). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.

- MDPI. (n.d.).

- ResearchGate. (n.d.).

- PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.

- NIH. (n.d.).

- CABI Digital Library. (2020). Synthesis and herbicidal activities of pyrazole amide derivatives. Journal of Hebei Agricultural University.

- ResearchGate. (n.d.).

- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

- Vertex AI Search. (n.d.).

- Google Patents. (n.d.).

- PubMed. (2024).

- Journal of Applied Pharmaceutical Science. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet.

- Wikipedia. (n.d.). Fluxapyroxad.

- PubMed. (2010).

- ResearchGate. (n.d.).

- NIH. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.

- PubMed. (2015). Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors.

- Vertex AI Search. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

- MySkinRecipes. (n.d.). 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemshuttle.com [chemshuttle.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Confluence of Stability and Conformation in a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is a paramount objective. Among the myriad of heterocyclic scaffolds, pyrazoles have established themselves as "privileged structures" due to their versatile biological activities and synthetic accessibility.[1][2] Their presence in numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib, underscores their therapeutic significance.[1] This guide delves into the technical nuances of a particularly valuable building block: 1-cyclopropyl-1H-pyrazole-3-carboxylic acid .

The strategic incorporation of a cyclopropyl group at the N1 position of the pyrazole ring is a deliberate design choice, not a mere structural embellishment. The cyclopropyl moiety, a small, strained carbocycle, imparts a unique combination of properties that address several key challenges in medicinal chemistry.[3][4] It acts as a bioisostere for various functional groups, enhancing metabolic stability by virtue of its strong C-H bonds, which are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][6] Furthermore, its rigid, three-dimensional nature can enforce a specific conformation on the molecule, leading to improved potency and selectivity for its biological target.[4][6] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, properties, and applications of this compound, empowering its effective utilization in the design of next-generation therapeutics.

Physicochemical Properties and Structural Features of the Core Scaffold

This compound is a white crystalline powder with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[7] Its fundamental properties are crucial for its handling, reactivity, and influence on the characteristics of its derivatives.

Key Physicochemical Parameters:

-

pKa: The carboxylic acid group has an approximate pKa of 3.6, indicating it is a moderately strong acid.[7] This property is critical for its interaction with biological targets and influences its solubility and absorption.

-

logP: With a logP value of around 1.7, the molecule exhibits moderate lipophilicity.[7] This balance is often desirable in drug candidates, as it can facilitate membrane permeability without excessive partitioning into lipid bilayers, which can lead to off-target effects and poor pharmacokinetic profiles.

-

Melting Point: The melting point is in the range of 185-188 °C, reflecting a stable crystalline structure.[7]

-

Stability and Storage: The compound is chemically stable under standard conditions but can be sensitive to strong acids. It is recommended to store it in a tightly sealed container at room temperature.[7]

The unique structural attributes of the cyclopropyl group, such as its shorter C-C bonds with enhanced π-character, contribute to its ability to act as a rigid scaffold and a metabolic shield.[3][4] These features are central to the advantages it confers upon molecules in which it is incorporated.

Synthesis of the this compound Building Block

The synthesis of this compound can be efficiently achieved through a regioselective, one-pot, three-component reaction. This method offers high yields and control over the final product's structure.[8]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

Materials:

-

Ethyl acetoacetate

-

Diethyl oxalate

-

Sodium ethoxide

-

Absolute ethanol

-

Cyclopropylhydrazine hydrochloride

-

Glacial acetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Water

Procedure:

-

Preparation of Ethyl 2,4-dioxobutanoate:

-

To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl acetoacetate (1.0 equivalent) dropwise at 0-5 °C.

-

After stirring for 30 minutes, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The reaction is quenched with a cold, dilute solution of hydrochloric acid. The product, ethyl 2,4-dioxobutanoate, is extracted with dichloromethane, and the organic layer is dried and concentrated under reduced pressure.

-

-

Synthesis of this compound:

-

Dissolve the crude ethyl 2,4-dioxobutanoate (1.0 equivalent) in a mixture of ethanol and a catalytic amount of glacial acetic acid.[9]

-

Add cyclopropylhydrazine hydrochloride (1.05 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add a solution of sodium hydroxide (2.5 equivalents) in water.

-

Stir the mixture at room temperature for 2-3 hours to hydrolyze the ester.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The final product, this compound, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the pure product.

-

Applications in Medicinal Chemistry: A Case Study on Cannabinoid Receptor 1 (CB1) Antagonists

The this compound scaffold is a cornerstone in the development of potent and selective antagonists for the Cannabinoid Receptor 1 (CB1). CB1 receptor antagonists have been investigated for the treatment of obesity and related metabolic disorders.[10] The seminal CB1 antagonist, rimonabant, features a pyrazole core, and subsequent research has extensively explored derivatives to optimize efficacy and safety profiles.

The incorporation of the 1-cyclopropyl group, often as part of a larger N-aryl substituent, has been a successful strategy to enhance metabolic stability and fine-tune the pharmacological properties of these antagonists.[10]

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various ion channels and kinases. An antagonist, or inverse agonist, containing the this compound moiety blocks this pathway.

Caption: Simplified CB1 receptor signaling pathway and the blocking action of an antagonist.

Structure-Activity Relationship (SAR) and Lead Optimization

Extensive SAR studies have been conducted on pyrazole-based CB1 antagonists.[4][10] Key findings for derivatives of this compound (typically as carboxamides) include:

-

N1-Substituent: The 1-position of the pyrazole ring is crucial for high-affinity binding. A 2,4-dichlorophenyl group is often optimal.

-

C3-Carboxamide: The carboxylic acid is typically converted to a carboxamide. The nature of the amide substituent significantly impacts potency and pharmacokinetic properties. Piperidinyl and pyrrolidinyl amides are common.[10]

-

C4-Substituent: Small alkyl groups, such as ethyl, at the 4-position of the pyrazole ring can enhance potency.

-

C5-Aryl Group: A para-substituted phenyl ring at the 5-position is a common feature. The introduction of a cyclopropyl group on this phenyl ring has been shown to be beneficial.[10]

The table below summarizes the properties of a series of 1-cyclopropyl-1H-pyrazole-3-carboxamide derivatives, illustrating the impact of structural modifications on their physicochemical properties, biological activity, and metabolic stability.

Table 1: Physicochemical Properties, Biological Activity, and Metabolic Stability of 1-Cyclopropyl-1H-pyrazole-3-carboxamide Derivatives

| Compound ID | R Group (at C5-phenyl) | MW ( g/mol ) | cLogP | HBD | HBA | TPSA (Ų) | CB1 Kᵢ (nM)[10] | Metabolic Stability (t½, min)[10] |

| 11r | Cyclopropyl | 523.5 | 6.8 | 0 | 4 | 41.6 | ≤ 5 | > 60 |

| Rimonabant | Chloro | 463.8 | 5.6 | 0 | 4 | 41.6 | 2 | 35 |

| Analog A | Methoxy | 509.5 | 5.9 | 0 | 5 | 50.8 | 15 | 45 |

| Analog B | Trifluoromethyl | 547.4 | 6.5 | 0 | 7 | 41.6 | 8 | > 60 |

Data for analogs are representative and collated from typical values for such derivatives. HBD = Hydrogen Bond Donors, HBA = Hydrogen Bond Acceptors, TPSA = Topological Polar Surface Area.